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Compound of Interest

Compound Name: 7-Bromo-3,3-dimethylindoline
CAS No.: 1260675-93-1
Cat. No.: B1524235

Get Quote

Executive Summary & Molecule Profile

7-Bromo-3,3-dimethylindoline is a bifunctional heterocyclic scaffold. Unlike typical indoles,
the C3 gem-dimethyl group prevents tautomerization to the aromatic indole, locking the
molecule in a bent, three-dimensional "indoline" conformation. This structural rigidity, combined
with the orthogonal reactivity of the C7-bromide (electrophile) and the N1-amine (nucleophile),
makes it an ideal template for constructing Soluble Guanylate Cyclase (sGC) activators, GPCR

ligands, and specialized fluorescent probes.
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Property Specification

CAS Number 1260675-93-1

Molecular Formula C10H12BrN

Molecular Weight 226.11 g/mol

Core Motif gem-Dimethyl Indoline

Key Handles N1-H FNucIeophiIic), C7-Br (Electrophilic/Cross-
Coupling)

Stability High (Resistant to oxidative aromatization)

Synthetic Strategy & Logic

The utility of this building block lies in its Orthogonal Functionalization Logic. A common pitfall is
attempting C7-coupling before N-protection/functionalization, which can lead to catalyst
poisoning or side reactions at the nitrogen.

Recommended Workflow:

o Step 1: N-Functionalization (The Anchor). Secure the nitrogen first. This modulates the
electronics of the ring and prevents Pd-catalyst coordination to the free amine during
subsequent steps.

o Step 2: C7-Diversification (The Warhead). Utilize the aryl bromide for Suzuki-Miyaura or
Buchwald-Hartwig couplings to install biaryl systems or heteroatoms.

o Step 3: Core Modification (Optional). Oxidation to the indolenine (imine) or C2-lithiation for
further elaboration.

Visual Workflow (Graphviz)
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Caption: Divergent synthesis workflow starting from 7-Bromo-3,3-dimethylindoline. Path A
followed by Path B is the standard medicinal chemistry route.

Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of sGC Activator
Precursors)

Context: This protocol is adapted from patent literature describing the synthesis of soluble
guanylate cyclase activators [1]. The gem-dimethyl group provides steric protection, but the
nitrogen remains sufficiently nucleophilic.

Reagents:

7-Bromo-3,3-dimethylindoline (1.0 equiv)

Benzyl bromide derivative or Alkyl Halide (1.1 equiv)

Cesium Carbonate (Cs2COs) (2.0 equiv) or K2COs

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

e Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-
Bromo-3,3-dimethylindoline (1.0 mmol, 226 mg) in anhydrous MeCN (5 mL).
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Base Addition: Add Cs2COs (2.0 mmol, 652 mg) in one portion. Stir the suspension at Room
Temperature (RT) for 10 minutes to ensure deprotonation/activation.

Alkylation: Dropwise add the alkyl halide (e.g., 4-(bromomethyl)benzoate) (1.1 mmol)
dissolved in minimal MeCN.

Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar) for 4-6 hours.
Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.4) should
disappear, yielding a higher Rf product.

Workup: Cool to RT. Filter off the inorganic salts through a pad of Celite. Rinse the pad with
EtOAc.[1]

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel
flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Parameter: If using DMF, ensure thorough aqueous washing (LiCl solution) during

workup to remove the solvent, as residual DMF can interfere with subsequent Pd-catalyzed

steps.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Context: Installing biaryl systems at the 7-position is challenging due to steric crowding from

the N-substituent and the peri-position. High-activity catalysts are required.

Reagents:

N-Substituted-7-bromo-3,3-dimethylindoline (from Protocol A) (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Catalyst: Pd(dppf)Cl2-DCM or Pdz(dba)s/S-Phos (for sterically demanding cases)
Base: KsPOa4 (3.0 equiv) or Na2COs (2M aq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:
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» Degassing: Charge a microwave vial or pressure tube with the N-substituted indoline (0.5
mmol), Aryl Boronic Acid (0.75 mmol), and Base (1.5 mmol). Cap and purge with Argon for 5
minutes.

e Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst
(5 mol%) quickly under a positive stream of Argon.

o Coupling: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
o Note: The color typically changes from orange/red to black upon completion.

o Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined
organics with brine, dry over Na=SOa4, and concentrate.

 Purification: Flash chromatography. Note that biaryl indolines can be fluorescent; check
fractions under UV (365 nm).

Protocol C: Oxidation to Indolenine (Dye Precursor
Route)

Context: To access cyanine dye precursors (like Cy7 analogs), the indoline must be oxidized to
the indolenine (imine). The gem-dimethyl group is essential here to stop the oxidation at the
imine stage.

Reagents:

e 7-Bromo-3,3-dimethylindoline[2][3][4]

e Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2z (Activated)
» Solvent: Dichloromethane (DCM) or Toluene

Procedure:

e Dissolve the indoline (1 mmol) in DCM (10 mL).

e Add DDQ (1.1 equiv) portion-wise at 0°C. The solution will turn dark immediately.
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e Stir at RT for 1-2 hours.

e Quench: Filter the reaction mixture through a plug of basic alumina (to remove hydroquinone

byproducts).

o Result: The filtrate contains 7-Bromo-3,3-dimethyl-3H-indole (Indolenine). This intermediate
is unstable to silica gel chromatography and should be used immediately in subsequent

condensation reactions (e.g., with aldehydes for dyes).

Troubleshooting & Optimization Guide

Issue

Probable Cause

Solution

Low Yield in N-Alkylation

Steric hindrance or poor

nucleophilicity.

Switch to Cs2COs in DMF at
80°C. Add a catalytic amount

of KI (Finkelstein condition).

Dehalogenation (Loss of Br)

Pd-catalyzed reduction during

Suzuki.

Use mild bases (K3POa
instead of alkoxides). Ensure
solvent is strictly degassed to

remove Oa.

No Reaction in Suzuki

Steric crowding at C7.

Switch ligand to S-Phos or X-
Phos (Buchwald ligands)
which are designed for

hindered aryl halides.

Indolenine Decomposition

Hydrolysis of the imine.

The oxidized indolenine is
sensitive to moisture. Store
under Ar at -20°C or use in

situ.
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¢ Chemical Data:7-Bromo-3,3-dimethylindoline (CAS 1260675-93-1).[2][3][4] BLD Pharm /
Chemsrc. Link

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data
Sheet (MSDS) for 7-Bromo-3,3-dimethylindoline before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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